molecular formula C19H24O6 B1204342 1,2-Bis(3,4-dimethoxyphenyl)propane-1,3-diol CAS No. 41564-97-0

1,2-Bis(3,4-dimethoxyphenyl)propane-1,3-diol

Cat. No. B1204342
CAS RN: 41564-97-0
M. Wt: 348.4 g/mol
InChI Key: MLKIARXZUAHWAV-UHFFFAOYSA-N
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Description

1,2-bis(3,4-dimethoxyphenyl)propane-1,3-diol is a member of propane-1,3-diols.

Scientific Research Applications

Synthesis and Characterization

  • New Synthetic Pathways : A study by Simmons, Pickett, and Wright (2011) describes a new synthetic route for a compound structurally related to 1,2-Bis(3,4-dimethoxyphenyl)propane-1,3-diol, highlighting the exploration of new synthetic methods in organic chemistry (Simmons et al., 2011).

Thermal Behavior and Pyrolysis

  • Lignin Model Compounds : Research by Kuroda et al. (2007) involved the pyrolysis of lignin model compounds similar to 1,2-Bis(3,4-dimethoxyphenyl)propane-1,3-diol, contributing to the understanding of lignin's thermal behavior (Kuroda et al., 2007).
  • Experimental and Theoretical Studies on Pyrolysis : Jiang et al. (2016) provided insights into the pyrolysis mechanisms of a β-1-type lignin dimer model compound, which is structurally related to the discussed diol, aiding in the understanding of lignin degradation (Jiang et al., 2016).

Crystallography and NMR Studies

  • Inclusion Compounds and Crystal Structure : Bardet et al. (1999) investigated an inclusion compound of a compound structurally related to 1,2-Bis(3,4-dimethoxyphenyl)propane-1,3-diol, providing valuable information on crystal structures and NMR spectroscopy (Bardet et al., 1999).

Chemical Properties and Reactions

  • Polyimides and Polymer Science : Research by Tjugito and Feld (1989) on polyimides derived from compounds related to 1,2-Bis(3,4-dimethoxyphenyl)propane-1,3-diol contributes to advancements in polymer science (Tjugito & Feld, 1989).

Bioremediation and Environmental Applications

  • Bioremediation of Environmental Pollutants : Chhaya and Gupte (2013) explored the role of laccase in the bioremediation of Bisphenol A, a compound structurally similar to 1,2-Bis(3,4-dimethoxyphenyl)propane-1,3-diol, demonstrating its application in environmental remediation (Chhaya & Gupte, 2013).

Catalysis and Chemical Reactions

  • Catalysis Research : The study by Ukai et al. (2006) on rhodium-catalyzed carboxylation, using esters structurally related to the diol , adds to the understanding of catalytic processes in organic chemistry (Ukai et al., 2006).

Material Science and Engineering

  • Thermoset Polyesters : Kriegel et al. (1998) explored the thermal transesterification of units structurally related to 1,2-Bis(3,4-dimethoxyphenyl)propane-1,3-diol in polyesters, contributing to advancements in material science (Kriegel et al., 1998).

Miscellaneous Applications

  • Ionic Liquids in Desulfurization : Cai et al. (2015) investigated the use of an ionic liquid, structurally related to the diol, as an adsorbent for sulfur compounds in fuels, showcasing its potential in fuel purification processes (Cai et al., 2015).

properties

CAS RN

41564-97-0

Product Name

1,2-Bis(3,4-dimethoxyphenyl)propane-1,3-diol

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

IUPAC Name

1,2-bis(3,4-dimethoxyphenyl)propane-1,3-diol

InChI

InChI=1S/C19H24O6/c1-22-15-7-5-12(9-17(15)24-3)14(11-20)19(21)13-6-8-16(23-2)18(10-13)25-4/h5-10,14,19-21H,11H2,1-4H3

InChI Key

MLKIARXZUAHWAV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(CO)C(C2=CC(=C(C=C2)OC)OC)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(CO)C(C2=CC(=C(C=C2)OC)OC)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis(3,4-dimethoxyphenyl)propane-1,3-diol
Reactant of Route 2
1,2-Bis(3,4-dimethoxyphenyl)propane-1,3-diol
Reactant of Route 3
1,2-Bis(3,4-dimethoxyphenyl)propane-1,3-diol
Reactant of Route 4
1,2-Bis(3,4-dimethoxyphenyl)propane-1,3-diol
Reactant of Route 5
1,2-Bis(3,4-dimethoxyphenyl)propane-1,3-diol
Reactant of Route 6
1,2-Bis(3,4-dimethoxyphenyl)propane-1,3-diol

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